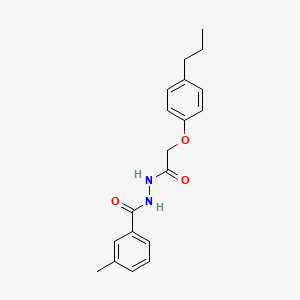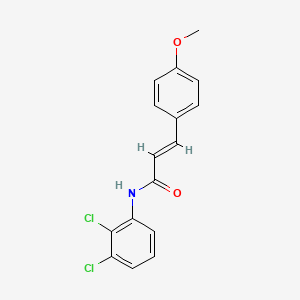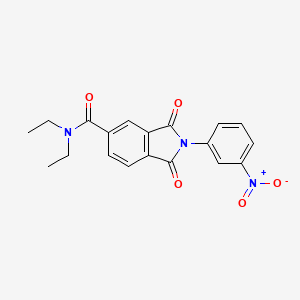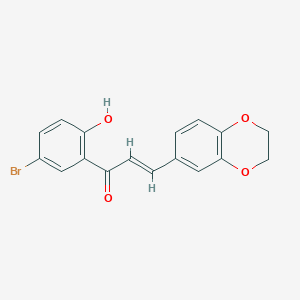![molecular formula C24H20N2O4 B11690213 (2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then cyclized using a base such as sodium hydroxide to form the chromene ring. The final product is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-Acetyl-L-tryptophan
- 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol
Uniqueness
(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-24-19(15-16-7-3-5-9-21(16)30-24)23(27)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,26,27) |
InChI Key |
LYTDKQCKYHPRGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)


![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)

![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)

![(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
